molecular formula C15H18ClN3O2S B1679867 Pumosetrag hydrochloride CAS No. 194093-42-0

Pumosetrag hydrochloride

Cat. No. B1679867
M. Wt: 339.8 g/mol
InChI Key: XGVADZZDFADEOO-YDALLXLXSA-N
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Description

Pumosetrag hydrochloride is an orally active and selective 5-HT3 agonist . It is a partial agonist in rats and guinea-pigs and a full agonist in the mouse, suggesting important species differences in 5-HT3 receptor structure . It has been in phase II clinical trials for the treatment of gastroesophageal reflux disease and irritable bowel syndrome .


Molecular Structure Analysis

The molecular weight of Pumosetrag hydrochloride is 339.84 . Its chemical formula is C15H18ClN3O2S . The InChI key is XGVADZZDFADEOO-YDALLXLXSA-N . The structure includes a thiophene ring fused to a pyridine ring .

Scientific Research Applications

1. Treatment of Irritable Bowel Syndrome and Gastroesophageal Reflux Disease

Pumosetrag hydrochloride has been studied for its potential use in treating irritable bowel syndrome (IBS) with constipation and nocturnal gastroesophageal reflux disease (GERD). As a gastroprokinetic agent and a locally acting 5-HT3 partial agonist, it has shown promising results in clinical trials. Phase II trials for IBS with constipation indicated positive outcomes, leading to further studies (Evangelista, 2007).

2. Effect on Acid Reflux Events in GERD Patients

In a study on GERD patients, pumosetrag demonstrated significant effects in reducing acid reflux events. This was particularly notable in patients who received a refluxogenic meal, indicating its efficacy in managing lower esophageal sphincter pressure and transient LES relaxations, which are major factors in GERD (Choung et al., 2014).

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVADZZDFADEOO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173026
Record name Pumosetrag hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pumosetrag hydrochloride

CAS RN

194093-42-0
Record name Pumosetrag hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194093420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pumosetrag hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUMOSETRAG HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVW44TKU66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Niewinna, A Zielińska, J Fichna - Expert Opinion on …, 2020 - Taylor & Francis
Introduction: Irritable bowel syndrome (IBS) is a complex functional gut disorder that typically manifests in early adult years. More than a third of IBS patients are diagnosed with …
Number of citations: 11 www.tandfonline.com
AV Ragweed - Apoptosis - access.portico.org
… , 451 Propofol, 523 Prostaglandins, 361 Prostate cancer, 515 Proton pump inhibitors, 447 PRX-00023, 233 Psidium guajava, 441 Publication bias, 527 Pumosetrag hydrochloride, 185 …
Number of citations: 2 access.portico.org
I vivo Activity
Number of citations: 0

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